Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate
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Overview
Description
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate typically involves the reaction of methyl carbamate with 2,2,2-trifluoro-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl group contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,2,2-trifluoro-1-phenylethyl)carbamate
- 4-Methyl-N’-(2,2,2-trifluoro-1-phenylethylidene)benzenesulfonohydrazide
Uniqueness
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
125273-42-9 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
methyl N-(2,2,2-trifluoro-1-phenylethylidene)carbamate |
InChI |
InChI=1S/C10H8F3NO2/c1-16-9(15)14-8(10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
ZXRIWPFKTKGJCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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